2-(8-Methylnonoxy)ethanol
Overview
Description
2-(8-Methylnonoxy)ethanol: is an organic compound with the molecular formula C12H26O2 . It is a type of alcohol that features a long alkyl chain with a terminal hydroxyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Mechanism of Action
Target of Action
Polyoxyethylene isodecyl ether, also known as poly (oxy-1,2-ethanediyl), α-isodecyl-ω-hydroxy-, is a non-ionic surfactant . It is used in various applications within biochemistry, food production, cosmetics, and pharmaceutical purposes . The primary targets of this compound are the intercellular regions of the stratum corneum, where it increases fluidity and solubilizes lipid components .
Mode of Action
Polyoxyethylene isodecyl ether interacts with its targets by penetrating into the intercellular regions of the stratum corneum. It increases the fluidity of these regions and solubilizes lipid components . This interaction results in changes in the structure and function of the cell membranes, facilitating various biological processes.
Biochemical Pathways
It is known that the compound plays a role in facilitating membrane fusion processes . It is also important for the organization and stability of lipid raft microdomains, cholesterol-rich membrane regions involved in cellular signaling .
Pharmacokinetics
It is known that the compound can enhance the percutaneous absorption of certain drugs, suggesting that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of polyoxyethylene isodecyl ether’s action are primarily related to its role as a surfactant. It disrupts the lipid bilayer of cell membranes, increasing their permeability. This can enhance the absorption of certain drugs and other substances . It is also known to be a severe skin and eye irritant .
Action Environment
The action, efficacy, and stability of polyoxyethylene isodecyl ether can be influenced by various environmental factors. For instance, the compound’s effectiveness as a penetration enhancer can vary depending on the physicochemical properties of the substance it is combined with
Biochemical Analysis
Biochemical Properties
Polyoxyethylene isodecyl ether interacts with various biomolecules, primarily through its surfactant properties. It can penetrate into the intercellular regions, increase fluidity, solubilize lipid components, and bind to keratin filaments, causing disruption within corneocytes . The nature of these interactions is primarily physical, driven by the hydrophilic and hydrophobic properties of the Polyoxyethylene isodecyl ether molecule .
Cellular Effects
The effects of Polyoxyethylene isodecyl ether on cells are largely related to its surfactant properties. It can influence cell function by altering the fluidity of the cell membrane and disrupting lipid components
Molecular Mechanism
The molecular mechanism of action of Polyoxyethylene isodecyl ether is primarily based on its surfactant properties. It does not typically exert its effects through specific binding interactions with biomolecules or changes in gene expression . Instead, it influences the physical properties of cell membranes and can disrupt lipid components .
Metabolic Pathways
Polyoxyethylene isodecyl ether is not known to be involved in specific metabolic pathways. It does not interact with enzymes or cofactors in a typical metabolic sense. Its primary mode of action is as a surfactant, altering the physical properties of cell membranes and disrupting lipid components .
Transport and Distribution
As a surfactant, it is likely to distribute broadly within aqueous environments and interact with lipid components of cells .
Subcellular Localization
Due to its surfactant properties, it is likely to be found wherever lipid components are present, potentially including the cell membrane and various organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Methylnonoxy)ethanol typically involves the reaction of 8-methylnonanol with ethylene oxide . The reaction is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide . The process involves the nucleophilic attack of the hydroxyl group on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(8-Methylnonoxy)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted ethers or esters depending on the reagent used.
Scientific Research Applications
Chemistry: 2-(8-Methylnonoxy)ethanol is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, it is used as a solubilizing agent for hydrophobic compounds, facilitating their use in aqueous environments.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: The compound is widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Comparison with Similar Compounds
- 2-(8-Methylnonyl)ethanol
- 2-(8-Methylnonoxy)propane
- 2-(8-Methylnonoxy)butane
Comparison: 2-(8-Methylnonoxy)ethanol is unique due to its specific chain length and the presence of the hydroxyl group, which imparts distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
IUPAC Name |
2-(8-methylnonoxy)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-12(2)8-6-4-3-5-7-10-14-11-9-13/h12-13H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTCFGRXHNJRBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless liquid with a mild odor; [Clariant MSDS] | |
Record name | Polyoxyethylene isodecyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16736 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
61827-42-7 | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-isodecyl-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,2-ethanediyl), α-isodecyl-ω-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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